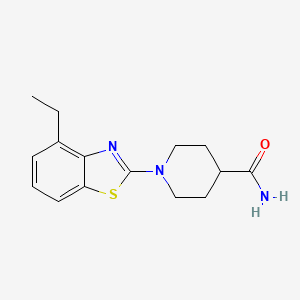

![molecular formula C14H19N5O2 B6444085 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549007-76-1](/img/structure/B6444085.png)

2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine” is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the given compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can undergo various chemical reactions. For instance, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can vary based on its structure and substituents. For instance, a compound with a similar structure yielded a beige powder with a melting point of 218–219°С .作用機序

Target of Action

The compound 2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a derivative of 1,2,4-oxadiazole . Oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the proteins or enzymes involved in these infectious diseases.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the growth or replication of the infectious agents . The specific interactions may involve binding to the active site of an enzyme or protein, thereby disrupting its normal function .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the life cycle of the infectious agents. By inhibiting key proteins or enzymes, the compound disrupts these pathways, preventing the infectious agent from replicating or causing disease .

Result of Action

The result of the compound’s action is the inhibition of the growth or replication of the infectious agents, leading to a reduction in the severity of the infection . At the molecular and cellular level, this could involve changes such as the disruption of DNA replication, protein synthesis, or other key cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and its ability to interact with its targets. Additionally, the compound’s efficacy could be influenced by the specific strain of the infectious agent and its resistance to anti-infective agents .

将来の方向性

The 1,2,4-oxadiazole ring is of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could open up new possibilities for the use of such compounds in various applications.

特性

IUPAC Name |

5-methyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-11-17-13(18-21-11)9-19-6-2-12(3-7-19)10-20-14-8-15-4-5-16-14/h4-5,8,12H,2-3,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFADJOXQTXRNTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CN2CCC(CC2)COC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444013.png)

![3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6444020.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B6444033.png)

![8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6444054.png)

![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)

![3-chloro-4-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444077.png)

![3-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6444100.png)

![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)

![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6444104.png)

![2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444110.png)

![2-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444123.png)